molecular formula C18H11N3O2S B1672348 GSK1059615 CAS No. 958852-01-2

GSK1059615

カタログ番号: B1672348
CAS番号: 958852-01-2
分子量: 333.4 g/mol
InChIキー: QDITZBLZQQZVEE-YBEGLDIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Gastric Cancer

GSK1059615 has shown promising results in inhibiting gastric cancer cell growth. In studies involving AGS cells and primary human gastric cancer cells, this compound effectively inhibited cell growth, survival, and proliferation while inducing apoptosis. The compound was found to block the PI3K-AKT-mTOR pathway, leading to downregulation of microRNA-9 and upregulation of LIM homeobox transcription factor 1α (LMX1A) in gastric cancer cells. Notably, this compound demonstrated minimal cytotoxicity in normal gastric epithelial cells, indicating a selective effect on cancerous cells .

Table 1: Effects of this compound on Gastric Cancer Cells

ParameterObservations
Cell Growth InhibitionSignificant in AGS and primary GC cells
Apoptosis InductionYes, in cancer cells
Cytotoxicity in Normal CellsMinimal
Key MechanismsPI3K-AKT-mTOR blockade; miR-9 downregulation; LMX1A upregulation

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound inhibited the survival and proliferation of established cell lines such as SCC-9, SQ20B, and A253. Interestingly, while it induced programmed necrosis rather than typical apoptosis, it effectively blocked the activation of the PI3K-AKT-mTOR pathway. Studies showed that this compound treatment led to significant decreases in lactate dehydrogenase release, indicating cell death .

Table 2: Effects of this compound on HNSCC Cells

ParameterObservations
Cell Survival InhibitionSignificant across multiple lines
ApoptosisNot induced; programmed necrosis observed
Key MechanismsPI3K-AKT-mTOR blockade; mitochondrial depolarization

In Vivo Studies

In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth in both gastric cancer and HNSCC models. Administration of this compound at doses of 10 or 30 mg/kg resulted in marked tumor size reduction compared to control groups .

Table 3: In Vivo Efficacy of this compound

Cancer TypeAdministration RouteDose (mg/kg)Tumor Growth Inhibition
Gastric CancerIntraperitoneal10 or 30Significant
Head and Neck CancerIntraperitoneal30Significant

作用機序

GSK-1059615は、PI3KとmTORの活性を阻害することによってその効果を発揮します。 これらのキナーゼのATP結合部位に結合し、それらの活性化とそれに続くシグナル伝達を阻止します。 この阻害は、細胞増殖の抑制、アポトーシスの増加、および細胞代謝の変化につながります 分子標的は、細胞の成長と生存の重要な調節因子であるPI3K(PI3Kα、PI3Kβ、PI3Kγ、PI3Kδ)とmTORの触媒サブユニットが含まれます .

6. 類似の化合物との比較

GSK-1059615は、PI3KとmTORの両方を二重に阻害するという点で独特であり、これらの経路のいずれか一方のみを標的とする他の阻害剤とは異なります。 類似の化合物には以下が含まれます。

これらの化合物は、特異性、効力、薬物動態プロファイルがそれぞれ異なり、GSK-1059615は、PI3K/mTOR阻害剤の武器庫に貴重な追加となります。

準備方法

GSK-1059615の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。 反応条件には、多くの場合、目的の生成物の収率と純度を確保するために、有機溶媒、触媒、および特定の温度制御の使用が含まれます 。 工業生産方法には、化合物の有効性と安全性を維持しながら、合成をスケールアップするためにこれらのステップを最適化することが含まれる場合があります。

化学反応の分析

GSK-1059615は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

GSK-1059615は、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

GSK-1059615 is unique in its dual inhibition of both PI3K and mTOR, which distinguishes it from other inhibitors that target only one of these pathways. Similar compounds include:

These compounds vary in their specificity, potency, and pharmacokinetic profiles, making GSK-1059615 a valuable addition to the arsenal of PI3K/mTOR inhibitors.

生物活性

GSK1059615, also known as GSK615, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly head and neck squamous cell carcinoma (HNSCC) and gastric cancer. This article will provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer types, and relevant research findings.

This compound functions by inhibiting the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancer. The compound exhibits subnanomolar IC50 values for PI3Kα and its carcinogenic mutants, as well as low nanomolar activity against other PI3K isoforms (PI3Kβ, γ, δ) and mTOR. Specifically, the IC50 values are as follows:

TargetIC50 (nM)
PI3Kα0.4
PI3Kβ0.6
PI3Kγ5
PI3Kδ2
mTOR12

These values indicate that this compound is a highly effective inhibitor of the PI3K pathway, making it a promising candidate for cancer treatment .

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound has demonstrated significant cytotoxic effects. Studies show that it inhibits the survival and proliferation of established HNSCC cell lines (SCC-9, SQ20B, A253) as well as primary human HNSCC cells. Notably, this compound induces programmed necrosis rather than apoptosis in these cells. This was evidenced by mitochondrial depolarization and lactate dehydrogenase (LDH) release assays .

Key Findings:

  • Cell Viability: this compound significantly reduced the number of viable SCC-9 colonies at concentrations ranging from 1 to 30 μM.
  • Mechanism: The compound blocked the activation of the PI3K-AKT-mTOR pathway, leading to decreased phosphorylation of key signaling proteins such as AKT and mTOR .

Gastric Cancer

Recent studies have also explored the anti-cancer effects of this compound in gastric cancer models. In AGS cells and primary human gastric cancer cells, this compound inhibited cell growth and induced apoptosis while showing no cytotoxicity to normal gastric epithelial cells .

Key Findings:

  • Growth Inhibition: The compound effectively blocked cell cycle progression in gastric cancer cells.
  • Molecular Mechanism: this compound downregulated miR-9 and increased expression levels of LIM homeobox transcription factor 1α (LMX1A), suggesting a novel mechanism for its anti-cancer activity .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent. For instance:

  • In vitro studies indicated that this compound could be more effective than other known AKT inhibitors like LY294002 and perifosine in killing HNSCC cells.
  • Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of this compound in various tumor types, with preliminary results suggesting promising outcomes for patients with advanced cancers .

特性

IUPAC Name

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDITZBLZQQZVEE-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242004
Record name GSK-1059615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958852-01-2
Record name GSK-1059615
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1059615
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1059615
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-1059615
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1059615
Reactant of Route 2
Reactant of Route 2
GSK1059615
Reactant of Route 3
Reactant of Route 3
GSK1059615
Reactant of Route 4
Reactant of Route 4
GSK1059615
Reactant of Route 5
Reactant of Route 5
GSK1059615
Reactant of Route 6
Reactant of Route 6
GSK1059615
Customer
Q & A

Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?

A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).

Q2: How does this compound interact with its targets, PI3K and mTOR?

A: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]

Q3: What are the downstream effects of this compound's inhibition of PI3K and mTOR?

A3: Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of downstream effects, including:

  • Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of this compound activity. [, ]
  • Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, this compound exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]
  • Induction of cell cycle arrest: this compound treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []
  • Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. This compound enhances FOXO signaling, potentially contributing to its anti-cancer effects. []
  • Decreased MYC and TFRC signaling: this compound downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []
  • Decreased cellular metabolism: this compound disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]
  • Potential induction of programmed necrosis: In some cancer cell lines, this compound treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []

Q4: What types of cancer have shown sensitivity to this compound in preclinical studies?

A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]

Q5: Are there specific genetic markers that predict sensitivity or resistance to this compound?

A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to this compound, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including this compound. [, ]

Q6: What is the role of MAPK signaling in the context of this compound treatment?

A: Studies indicate that this compound can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to this compound, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []

Q7: Has this compound been investigated in combination with other anti-cancer agents?

A: Yes, combining this compound with other therapies has been explored. For instance, research has shown synergistic effects when this compound is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining this compound with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。